molecular formula C11H11N3 B13316390 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile

5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13316390
M. Wt: 185.22 g/mol
InChI Key: ZOXLPORSZXJLHA-UHFFFAOYSA-N
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Description

5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile is an organic compound with the molecular formula C11H11N3. This compound is characterized by a pyridine ring substituted with an amino group and a carbonitrile group, along with a pent-4-yn-1-yl substituent. It is a member of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 5-amino-2-chloropyridine with pent-4-yn-1-amine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenylpyrazole-4-carbonitrile
  • 5-Amino-1H-pyrazole-4-carbonitrile

Comparison

Compared to similar compounds, 5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, the presence of the pent-4-yn-1-yl group can enhance the compound’s ability to interact with certain molecular targets, making it a valuable tool in drug discovery and development.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

5-(pent-4-ynylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H11N3/c1-2-3-4-7-13-11-6-5-10(8-12)14-9-11/h1,5-6,9,13H,3-4,7H2

InChI Key

ZOXLPORSZXJLHA-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1=CN=C(C=C1)C#N

Origin of Product

United States

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